molecular formula C18H16Br2N4O2 B11670576 2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B11670576
M. Wt: 480.2 g/mol
InChI Key: JAFGPBPQNCSWQP-UHFFFAOYSA-N
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Description

2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole core, which is a common structural motif in many biologically active molecules. The compound’s structure includes bromine atoms, a dimethylamino group, and a benzohydrazide moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

The synthesis of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 5-bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can further influence its biological activity. Additionally, the presence of bromine atoms and the dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE include:

The uniqueness of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Br2N4O2

Molecular Weight

480.2 g/mol

IUPAC Name

2-bromo-N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminobenzamide

InChI

InChI=1S/C18H16Br2N4O2/c1-23(2)10-24-15-8-7-11(19)9-13(15)16(18(24)26)21-22-17(25)12-5-3-4-6-14(12)20/h3-9,26H,10H2,1-2H3

InChI Key

JAFGPBPQNCSWQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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